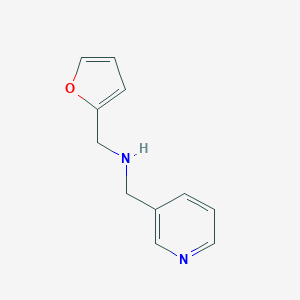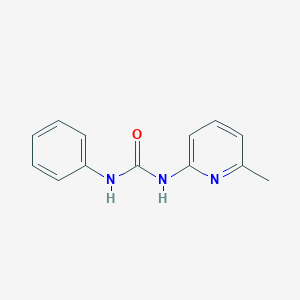![molecular formula C23H18N2O4S B187887 (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 6043-90-9](/img/structure/B187887.png)
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione, commonly known as DMDMD, is a synthetic compound that has been of interest to researchers in the field of medicinal chemistry due to its potential therapeutic applications. DMDMD belongs to the class of diazene derivatives and has been shown to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.
Mecanismo De Acción
The mechanism of action of DMDMD is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. DMDMD has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. DMDMD has also been found to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and cancer progression.
Efectos Bioquímicos Y Fisiológicos
DMDMD has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that DMDMD can induce cell cycle arrest and apoptosis in cancer cells. Additionally, DMDMD has been found to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In animal studies, DMDMD has been shown to reduce tumor growth and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMDMD in lab experiments is its broad spectrum of biological activities. DMDMD has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, which makes it a potential candidate for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation of using DMDMD in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for research on DMDMD. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of the potential of DMDMD as a therapeutic agent for other diseases, such as viral infections and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of DMDMD and to identify its molecular targets. Finally, the development of more water-soluble derivatives of DMDMD could improve its efficacy and bioavailability in vivo.
Conclusion:
In conclusion, DMDMD is a synthetic compound that has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties. The synthesis method of DMDMD is relatively simple, and its broad spectrum of biological activities makes it a potential candidate for the treatment of various diseases. However, more research is needed to fully understand the mechanism of action of DMDMD and to identify its molecular targets.
Métodos De Síntesis
The synthesis of DMDMD involves the condensation of 3,4-dimethoxybenzaldehyde and 1-naphthylamine in the presence of sulfur and potassium carbonate. The resulting product is then oxidized with hydrogen peroxide and purified by recrystallization. The yield of the synthesis method is reported to be around 60%.
Aplicaciones Científicas De Investigación
DMDMD has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMDMD has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, DMDMD has been shown to possess anti-bacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
6043-90-9 |
|---|---|
Nombre del producto |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Fórmula molecular |
C23H18N2O4S |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H18N2O4S/c1-28-19-11-10-14(13-20(19)29-2)12-17-21(26)24-23(30)25(22(17)27)18-9-5-7-15-6-3-4-8-16(15)18/h3-13H,1-2H3,(H,24,26,30)/b17-12+ |
Clave InChI |
FJGNPJBCLLIIOC-SFQUDFHCSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=CC4=CC=CC=C43)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC4=CC=CC=C43)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC4=CC=CC=C43)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



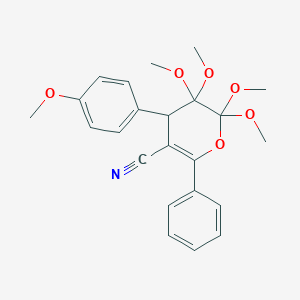

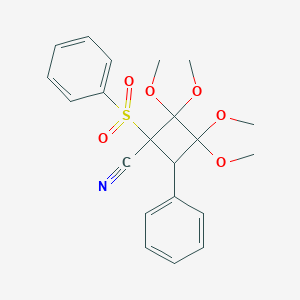
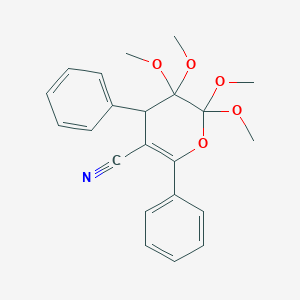
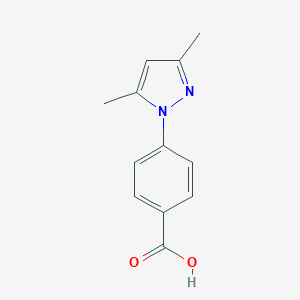
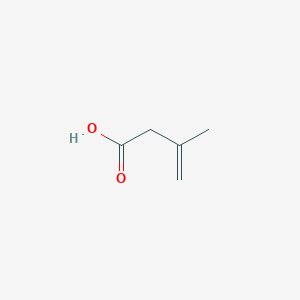


![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)
![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)


